N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of similar compounds has been explained in various studies. For instance, the synthesis of “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo- [1,2-a] pyrazine-7- carboxylate” was achieved in good yield by the reaction of the related N-alkylpyrrole with hydrazine hydrate . Another study mentioned the synthesis of products starting from 1,4-hexadiene, which includes the preparation of 6-octenoic acid and its transformation into the corresponding acid chloride, in order to acylate Meldrum’s acid .Scientific Research Applications
Heterocyclic Synthesis and Derivatives
Research by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various heterocyclic compounds including pyrazole, isoxazole, and pyrimidine derivatives. This work demonstrates the flexibility of thiophene derivatives in synthesizing a broad range of heterocyclic structures with potential for further pharmacological exploration (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Dearomatising Rearrangements
Clayden et al. (2004) detailed the dearomatising rearrangements of lithiated thiophenecarboxamides, transforming them into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process highlights the potential for structural manipulation of thiophene derivatives to access novel chemical spaces for drug discovery (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Synthesis of Thio- and Furan-Fused Heterocycles
Ergun et al. (2014) reported on the synthesis of novel compounds including thio- and furan-fused heterocycles, demonstrating the utility of thiophene derivatives in creating complex structures with potential biological activities (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Novel Copolymers Containing Carbazole
Aydın and Kaya (2013) synthesized homopolymers and copolymers containing carbazole and thiophene, investigating their electrochromic properties. This research indicates the applicability of thiophene derivatives in materials science, specifically in the development of advanced materials with unique electrochemical properties (Aydın & Kaya, 2013).
Photosensitive Poly(benzoxazole)
Ebara, Shibasaki, and Ueda (2003) developed a new synthetic method for the preparation of poly(benzoxazole) (PBO) precursors from thiophene derivatives, showing its application in the creation of photosensitive materials with potential for use in photolithography (Ebara, Shibasaki, & Ueda, 2003).
Future Directions
Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . They have exhibited various biological activities and are considered an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound, being a potent inhibitor of FGFR1, 2, and 3, interferes with this process .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-21-9-6-13-7-10-22(19(24)17(13)21)11-8-20-18(23)16-12-14-4-2-3-5-15(14)25-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPHLCVPLKVEDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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